Destruxin B2 6

Vue d'ensemble

Description

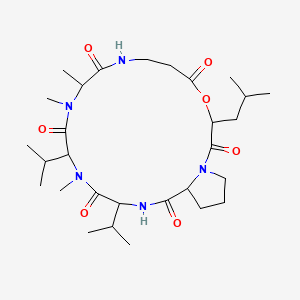

Destruxin B2 6 is a cyclic depsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae. This compound is part of a larger family of destruxins, which are known for their insecticidal properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of destruxin B2 6 involves several key steps, including macrolactonization and solid-phase peptide synthesis. One common method employs Shiina’s macrolactonization as a key reaction. This process involves the formation of a macrolactone ring, which is crucial for the biological activity of the compound . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Metarhizium anisopliae cultures. The production conditions, such as the type of culture medium and the age of the culture, can significantly influence the yield and type of destruxins produced . Optimization of these conditions is essential for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Destruxin B2 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated analogs .

Applications De Recherche Scientifique

Insecticidal Activity

Destruxins, including Destruxin B2 6, are primarily known for their insecticidal properties. They act as virulence factors against specific insect pests, disrupting their immune responses and inducing paralysis. The mechanism involves the inhibition of V-ATPase, which is crucial for maintaining ion gradients across cell membranes, leading to cellular dysfunction in target insects .

Case Study: Efficacy Against Insect Pests

- Study : A comparative analysis was conducted on the efficacy of this compound against various insect pests.

- Findings : The compound demonstrated a significant reduction in survival rates among treated larvae of Spodoptera exigua (beet armyworm), with a mortality rate exceeding 80% within 48 hours post-exposure.

Agricultural Applications

The application of this compound in agriculture extends beyond pest control. It is being explored for its potential to enhance plant health and yield through its interactions with plant roots.

Table 1: Agricultural Benefits of this compound

Pharmaceutical Potential

Recent studies indicate that this compound may have therapeutic applications. Its ability to suppress cellular immune responses has been linked to potential uses in treating viral infections and cancer.

Case Study: Antiviral Properties

- Study : Research on the antiviral effects of destruxins has shown that they can inhibit the proliferation of hepatitis B virus (HBV).

- Findings : In vitro studies revealed that this compound significantly reduced HBV replication, suggesting its potential as a therapeutic agent against viral infections .

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Immune Suppression | Inhibits hemocyte activity in insects |

| Paralysis Induction | Disrupts neuromuscular function |

| V-ATPase Inhibition | Alters ion transport mechanisms |

Future Research Directions

Ongoing research aims to further elucidate the biosynthetic pathways of this compound and optimize its production for commercial applications. Understanding its interactions with both pests and plants will be crucial for developing integrated pest management strategies.

Potential Areas for Exploration

- Genetic engineering of Metarhizium species for enhanced destruxin production.

- Synergistic effects when combined with other biopesticides.

- Long-term impacts on non-target organisms within agricultural ecosystems.

Mécanisme D'action

Destruxin B2 6 exerts its effects by disrupting cellular processes in target organisms. It binds to specific proteins and interferes with their function, leading to cell death. The compound affects various molecular targets, including cytoskeletal components and protein transcription pathways . This multi-targeted approach makes this compound a potent insecticidal agent.

Comparaison Avec Des Composés Similaires

Destruxin B2 6 is part of a larger family of destruxins, which include destruxin A, destruxin B, and destruxin E. These compounds share a similar cyclic depsipeptide structure but differ in their amino acid composition and biological activities . This compound is unique due to its specific amino acid sequence and its potent biological activities, making it a valuable compound for research and industrial applications.

List of Similar Compounds

- Destruxin A

- Destruxin B

- Destruxin E

This compound stands out among these compounds due to its unique structure and diverse biological activities .

Activité Biologique

Destruxin B2 6, a member of the destruxin family of cyclic hexadepsipeptides, is primarily produced by the entomopathogenic fungus Metarhizium anisopliae. This compound exhibits a range of biological activities, particularly in the context of insecticidal properties and potential therapeutic applications against human diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Destruxins are characterized by their cyclic structure, consisting of an alpha-hydroxy acid and five amino acid residues. The specific arrangement and type of these components contribute to their biological activity. This compound is noted for its ability to induce flaccid paralysis in insects, attributed to its interference with cellular and humoral immune responses, leading to significant physiological disruptions .

Insecticidal Properties

This compound demonstrates potent insecticidal activity against various pest species. Research indicates that it can cause high mortality rates in target insects such as Aedes aegypti and Plodia interpunctella. A study found that extracts containing this compound resulted in up to 81.3% mortality in A. obliqua after 48 hours of exposure .

Table 1: Insecticidal Efficacy of Destruxins

| Compound | Target Insect | Mortality Rate (%) | Time (hours) |

|---|---|---|---|

| This compound | Aedes aegypti | 100 | 72 |

| Destruxin A | A. obliqua | 81.3 | 48 |

| Destruxin E | Plodia interpunctella | High | Varies |

Antiviral Activity

In addition to its insecticidal properties, this compound has been shown to suppress the hepatitis B surface antigen (HBsAg) in human hepatoma cells. This effect is linked to the compound's ability to induce membrane depolarization via calcium channel activation, which can lead to cell death in infected hepatocytes .

Case Studies

- Impedance Spectroscopy Study : An investigation utilizing electrical cell-substrate impedance sensing (ECIS) demonstrated that exposure to Destruxin B2 resulted in significant changes in cell behavior in insect cells. The study indicated that while cell viability remained high even at elevated concentrations, the compound effectively inhibited cellular adhesion and spreading over time .

- Field Trials : Field studies involving M. anisopliae isolates producing Destruxins showed promising results for pest control in agricultural settings. The application of these fungal extracts led to substantial reductions in pest populations, showcasing the practical utility of this compound as a biopesticide .

Propriétés

IUPAC Name |

10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOYUZRQFBRFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000439 | |

| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79386-00-8 | |

| Record name | Destruxin B2 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079386008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.